molecular formula C8H9FN2O2 B1406837 N-(2-Fluoro-6-nitrobenzyl)-N-methylamine CAS No. 1355334-58-5

N-(2-Fluoro-6-nitrobenzyl)-N-methylamine

Cat. No. B1406837
M. Wt: 184.17 g/mol
InChI Key: JPXQKBPFLSNWBJ-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-nitrobenzyl)-N-methylamine (FNMA) is an organic compound that is used as a building block in the synthesis of various compounds. FNMA is a versatile compound that can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. FNMA is a useful tool for scientists and researchers in the field of organic chemistry.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • N-(2-Fluoro-6-nitrobenzyl)-N-methylamine, a compound with a specific nitrobenzyl and methylamine structure, has been utilized in various chemical synthesis processes. One such process involves the reaction of nitrogen heterocycles with nitrobenzyl chloride, leading to the formation of N-(nitrobenzyl) derivatives. This reaction exemplifies the compound's role in facilitating complex chemical transformations (Harutyunyan, 2016).
  • In another context, compounds with structures similar to N-(2-Fluoro-6-nitrobenzyl)-N-methylamine have been studied for their role in inhibiting nucleoside transport proteins. This application is significant in medicinal chemistry, particularly in understanding how structural modifications can influence biological activity (Tromp et al., 2005).

Applications in Materials Science

  • The compound's related derivatives have been explored for their potential in materials science. For instance, they have been used in developing near-infrared fluorescent probes for detecting enzymes like nitroreductase. Such applications demonstrate the compound's utility in designing sensitive and specific probes for biological and chemical analysis (Bae et al., 2015).

Catalysis and Reaction Mechanisms

  • The structural elements of N-(2-Fluoro-6-nitrobenzyl)-N-methylamine contribute to interesting reaction mechanisms in organic synthesis. For example, the compound and its derivatives have been involved in reactions like the tandem SN2-SNAr sequence, which is crucial for forming highly functionalized chemical products (Bunce et al., 2008).

Biological and Pharmaceutical Research

  • In biological and pharmaceutical research, compounds similar to N-(2-Fluoro-6-nitrobenzyl)-N-methylamine are used as models for understanding enzymatic activities. They serve as structural models for active sites in enzymes like phospholipase C, providing insights into enzyme mechanisms (Schnieders et al., 2008).

Photocleavage and Drug Delivery

  • The photolabile nature of nitrobenzyl groups, similar to those in N-(2-Fluoro-6-nitrobenzyl)-N-methylamine, is leveraged in developing novel drug delivery systems. These systems utilize the concept of photocleavage for controlled release of therapeutics, exemplifying the compound's relevance in advancing targeted drug delivery technologies (Agasti et al., 2009).

properties

IUPAC Name

1-(2-fluoro-6-nitrophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-10-5-6-7(9)3-2-4-8(6)11(12)13/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXQKBPFLSNWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluoro-6-nitrobenzyl)-N-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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